![molecular formula C14H13N5O2S2 B014283 S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine CAS No. 164575-82-0](/img/structure/B14283.png)

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine

Descripción general

Descripción

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) is a compound designed for cysteine-specific incorporation into proteins through a cleavable disulfide bond. Its structure facilitates radioiodination and photoactivatable cross-linking, making it useful in studying protein-protein interactions within multiprotein complexes. The compound's distinct features include a relatively short linker arm, enhancing its utility in site-specific photocross-linking to identify nearest-neighbor protein domains (Ebright, Chen, Kim, & Ebright, 1996).

Synthesis Analysis

AET's synthesis involves the incorporation of a 2-thiopyridyl moiety for selective protein binding and a 4-azidosalicylamido group for subsequent radioiodination and photocross-linking capabilities. This multifunctional approach allows for targeted modification of proteins, facilitating the study of protein structures and interactions. The synthesis steps include creating the thiopyridine base, attaching the azidosalicylamido moiety, and ensuring the molecule's functionality for bioconjugation and labeling (Ebright et al., 1996).

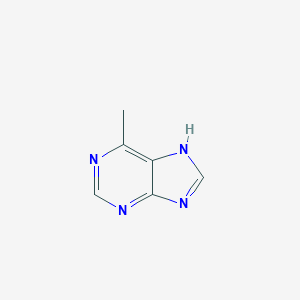

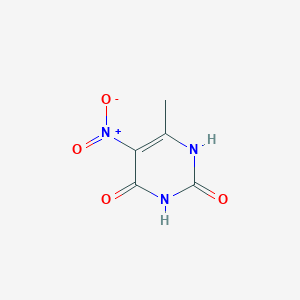

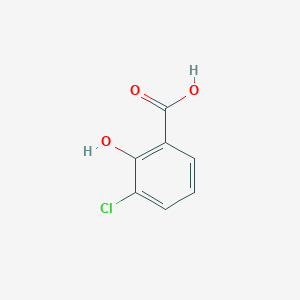

Molecular Structure Analysis

The molecular structure of AET is characterized by its bifunctional nature, comprising the reactive 2-thiopyridyl and 4-azidosalicylamido groups. This design facilitates the compound's dual function in protein labeling and cross-linking under UV light activation. The structure enables specific interactions with proteins, particularly through cysteine residues, allowing for targeted studies on protein complexes and dynamics (Ebright et al., 1996).

Chemical Reactions and Properties

AET's chemical reactivity is defined by its azidosalicylamido group, which can be photoactivated to form nitrenes that insert into C-H bonds of nearby amino acid residues, facilitating cross-linking within protein complexes. The thiopyridine moiety allows for reversible disulfide bond formation with cysteine residues, offering a method for site-specific protein modification and subsequent cleavage if desired, enhancing the utility of AET in biochemical studies (Ebright et al., 1996).

Physical Properties Analysis

The physical properties of AET, such as solubility and stability, are optimized for biochemical applications. Its solubility in aqueous and organic solvents facilitates its use in various experimental conditions, while its stability under physiological conditions ensures that it remains functional until the desired activation (e.g., photoactivation or disulfide bond formation) is initiated. These properties are crucial for its successful application in protein labeling and cross-linking experiments (Ebright et al., 1996).

Chemical Properties Analysis

AET exhibits specific chemical properties that make it suitable for use in protein research. Its ability to form disulfide bonds with cysteine residues in proteins, coupled with the photoactivatable azidosalicylamido group, allows for precise and controlled chemical modifications of proteins. This specificity is fundamental in investigating protein-protein interactions, structural analysis, and the mapping of protein complexes, providing valuable insights into their functions and mechanisms (Ebright et al., 1996).

Aplicaciones Científicas De Investigación

Synthesis of Ruthenium(II) Complexes : This compound is used in synthesizing ruthenium(II) complexes, which involve 2,2′-bipyridine-4,4′-disulphonic and -5-sulphonic acids (Anderson et al., 1985).

Potential Anticancer Agent : It exhibits potential as an anticancer agent, inhibiting cell proliferation and the mitotic index in cultured cells and mice bearing P388 leukemia (Temple et al., 1983).

Inhibitor of Human Leukocyte Elastase : This compound is a novel inhibitor of human leukocyte elastase with significant inhibitory activity (Gütschow & Neumann, 1998).

Control of Nematode Populations : It effectively controls nematode populations in centipede grass, leading to increased seed production (Johnson, 1970).

Fluorescent Alternative in Enzyme Assays : It serves as a fluorescent alternative to Ellman's reagent for thiol-quantification in enzyme assays (Maeda et al., 2005).

Synthesis of N-Hydroxy-2-thiopyridone Acyl Derivatives : The compound provides a convenient and high-yielding method for synthesizing acyl derivatives of N-hydroxy-2-thiopyridone (Barton & Samadi, 1992).

Antimicrobial, Antifungal, and Antitumor Activities : 2-Aminothiophene derivatives synthesized exhibit a range of activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities (Prasad et al., 2017).

Substitute for Known Antibiotics : 2-Aminothiophene derivatives can be used as substitutes for known antibiotics, particularly in the context of increasing bacterial resistance to drugs and antibiotics (Koszelewski et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S2/c15-19-18-10-4-5-11(12(20)9-10)14(21)17-7-8-22-23-13-3-1-2-6-16-13/h1-6,9,20H,7-8H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELWNIMQOUETBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402768 | |

| Record name | S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |

CAS RN |

164575-82-0 | |

| Record name | S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)